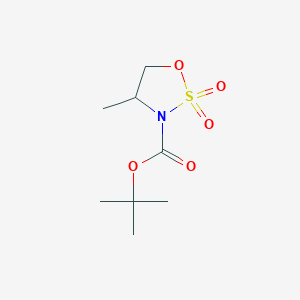
2-Ethynyl-1,3,5-trimethoxybenzene
Overview
Description
2-Ethynyl-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C11H12O3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by an ethynyl group (-C≡CH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene typically involves the alkylation of 1,3,5-trimethoxybenzene with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 1,3,5-trimethoxybenzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1,3,5-trimethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents can be used for nucleophilic addition to the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Nitration: 2-Nitro-1,3,5-trimethoxybenzene
Sulfonation: 2-Sulfonic acid-1,3,5-trimethoxybenzene
Halogenation: 2-Bromo-1,3,5-trimethoxybenzene
Scientific Research Applications
2-Ethynyl-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,3,5-trimethoxybenzene involves its interaction with various molecular targets and pathways. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. The ethynyl group can participate in nucleophilic addition reactions, forming new bonds and modifying the chemical structure of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
2-Ethynyl-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of methoxy groups, affecting its reactivity and solubility.
Uniqueness
2-Ethynyl-1,3,5-trimethoxybenzene is unique due to the presence of both methoxy and ethynyl groups, which confer distinct reactivity and potential applications in various fields of research. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
2-ethynyl-1,3,5-trimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h1,6-7H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCPFPUKMTTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1,6-diazaspiro[3.4]octane](/img/structure/B3100173.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)


![4-[(Phenylsulfonyl)methyl]aniline](/img/structure/B3100196.png)




![(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B3100218.png)


![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)

